Superior Anti-Virulence Activity: Laccaridione B vs. Aureoquinone
In a direct head-to-head comparison of protease inhibitors for the ability to reduce the release of secreted aspartic proteases (Saps)—a key virulence factor of Candida albicans—Laccaridione B significantly outperformed Aureoquinone, another fungal-derived protease inhibitor [1]. At a test concentration of 50 μg/mL, Laccaridione B achieved a 93% reduction in Sap release, whereas Aureoquinone only achieved a 65% reduction under identical conditions .
| Evidence Dimension | Reduction in Candida albicans secreted aspartic protease (Sap) release |
|---|---|
| Target Compound Data | 93% reduction |
| Comparator Or Baseline | Aureoquinone: 65% reduction |
| Quantified Difference | Laccaridione B is 43% more effective (93% vs. 65%) at the same concentration |
| Conditions | Candida albicans in vitro culture, 50 μg/mL test compound concentration, Sap-ELISA assay |
Why This Matters
This data demonstrates that for researchers studying fungal virulence, Laccaridione B is the demonstrably more potent and effective tool for inhibiting Sap-mediated pathogenesis compared to Aureoquinone, a closely related natural product.
- [1] CGD Paper. (2008). Basidiomycete metabolites attenuate virulence properties of Candida albicans in vitro. PubMed ID: 18422912. View Source
